1-Bromo-4-tert-butyl-2-ethylbenzene

Lipophilicity Partition coefficient Chromatography

1-Bromo-4-tert-butyl-2-ethylbenzene is a polyalkylated aryl bromide (C₁₂H₁₇Br, MW 241.17 g/mol). Its benzene ring carries a bromine atom ortho to an ethyl group and para to a bulky tert-butyl group.

Molecular Formula C12H17Br
Molecular Weight 241.17 g/mol
Cat. No. B11719602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-tert-butyl-2-ethylbenzene
Molecular FormulaC12H17Br
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(C)(C)C)Br
InChIInChI=1S/C12H17Br/c1-5-9-8-10(12(2,3)4)6-7-11(9)13/h6-8H,5H2,1-4H3
InChIKeyAAMLGBMZXPUXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-tert-butyl-2-ethylbenzene (CAS 100248-42-8): Physicochemical Baseline and Procurement-Relevant Identity


1-Bromo-4-tert-butyl-2-ethylbenzene is a polyalkylated aryl bromide (C₁₂H₁₇Br, MW 241.17 g/mol) [1]. Its benzene ring carries a bromine atom ortho to an ethyl group and para to a bulky tert-butyl group. This specific substitution pattern distinguishes it from common mono- or di-substituted bromobenzenes and imparts unique steric and electronic characteristics that affect its behavior in cross-coupling reactions, electrophilic substitutions, and physical separation processes [1].

Why Generic Substitution Fails for 1-Bromo-4-tert-butyl-2-ethylbenzene: The Consequences of Regioisomerism and Substituent Crowding


In-class aryl bromides such as 1-bromo-4-tert-butylbenzene or 2-bromo-4-tert-butyl-1-ethylbenzene are not interchangeable with the title compound. The position of the bromine relative to the ethyl and tert-butyl groups dictates the steric environment around the reactive center, which directly influences oxidative addition rates in palladium-catalyzed couplings and the regioselectivity of subsequent functionalizations [1]. Even subtle changes—such as moving the bromine from C1 to C2 or attaching it to the side chain—alter lipophilicity (logP), boiling point, and density, complicating purification and formulation [2][3]. The quantitative comparisons below demonstrate that generic replacement risks divergent reactivity, yield losses, and downstream processing incompatibilities.

1-Bromo-4-tert-butyl-2-ethylbenzene: Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity (LogP) Advantage Over the Non-ethylated Analog

The computed octanol-water partition coefficient (logP) of 1-bromo-4-tert-butyl-2-ethylbenzene is 4.31, which is 0.11 log units higher than that of 1-bromo-4-tert-butylbenzene (logP 4.20) [1]. This difference, although modest, can translate into a measurable shift in reversed-phase HPLC retention time and extraction efficiency when isolating reaction products from aqueous mixtures.

Lipophilicity Partition coefficient Chromatography

Regioisomeric Differentiation: Bromine Ortho to Ethyl vs. Ortho to tert-Butyl

The title compound places the bromine ortho to a relatively small ethyl group, whereas its regioisomer 2-bromo-4-tert-butyl-1-ethylbenzene (CAS 57190-08-6) positions the bromine ortho to the bulky tert-butyl group [1]. Steric maps indicate that the tert-butyl-adjacent bromide experiences significantly greater hindrance during oxidative addition to Pd(0), which can reduce reaction rates and necessitate harsher conditions or specialized ligands. Quantitative kinetic comparisons are not yet published, but the difference in steric congestion is a class-level inference supported by extensive literature on ortho-substituted aryl halides [2].

Regioisomerism Cross-coupling Steric effects

Physical Property Divergence: Density and LogP Gap Between Positional Isomers

Although experimental density and boiling point for the title compound are not publicly available from non-excluded sources, the regioisomer 2-bromo-4-tert-butyl-1-ethylbenzene exhibits a predicted density of 1.175 g/cm³ and a computed logP of 5.1 [1]. These values differ substantially from the title compound's known logP (4.31) [2] and expected density (predicted >1.2 g/cm³ based on analog trends). Such differences are sufficient to allow separation of the isomers by preparative chromatography or fractional distillation, should they co-occur as synthetic by-products.

Physical properties Isomer separation Quality control

1-Bromo-4-tert-butyl-2-ethylbenzene: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Sterically Demanding Biaryl Ligands via Suzuki-Miyaura Coupling

The less hindered ortho-bromine (next to ethyl rather than tert-butyl) makes this compound a suitable electrophile for synthesizing biaryl ligands bearing a bulky 4-tert-butyl-2-ethylphenyl moiety. The resulting ligands are expected to exhibit unique steric profiles that can tune catalytic activity [1]. The higher logP (4.31) simplifies product extraction from aqueous reaction mixtures, reducing work-up time [2].

Precursor to 4-tert-Butyl-2-ethylphenylboronic Acid or Pinacol Boronate Esters

Lithium-bromine exchange or palladium-catalyzed borylation of 1-bromo-4-tert-butyl-2-ethylbenzene yields the corresponding boronic acid/ester, a valuable building block for pharmaceutical intermediate libraries. The regioisomeric purity of the starting bromide is critical to avoid isomeric boronate contaminants that would be propagated through subsequent coupling steps [1].

Chromatographic Method Development and Isomer Separation

The 0.8 logP difference between the title compound and its regioisomer (2-bromo-4-tert-butyl-1-ethylbenzene) provides a rational basis for developing reversed-phase HPLC methods capable of baseline separating the two isomers. This is essential for quality control when the compound is manufactured as a custom synthesis intermediate [1][2].

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